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(5S,6R)-5,6-diphenyl-2-
Compound Name:
morpholinone

Cat. No. B122771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of chiral morpholinones, a significant scaffold in medicinal chemistry. The following
sections detail key quantitative data, experimental methodologies for their determination, and a
workflow for the physicochemical characterization of these compounds.

Introduction to Chiral Morpholinones

Chiral morpholinones are a class of heterocyclic compounds that have garnered substantial
interest in drug discovery and development. Their rigid, chiral structure allows for precise three-
dimensional orientation of substituents, which is crucial for selective interactions with biological
targets. The morpholinone core, containing both a lactam and an ether functionality, imparts
unique physicochemical properties that can influence a molecule's solubility, permeability,
metabolic stability, and overall pharmacokinetic profile. Understanding these properties is
paramount for the rational design and optimization of chiral morpholinone-based drug
candidates.

Quantitative Physicochemical Data
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The following tables summarize key physicochemical properties for a selection of chiral
morpholinones, including the well-characterized drug Aprepitant and its intermediates. This
data is essential for comparative analysis and for developing structure-property relationships
within this class of compounds.

Table 1: pKa and Lipophilicity (LogP) of Selected Chiral Morpholinones

Compound Name Structure pKa LogP

5-[[(2R,3S)-2-[(1R)-1-
[3,5-
bis(trifluoromethyl)phe

] nyllethoxy]-3-(4-

Aprepitant 9.7[1112] 4.8 (at pH 7)[3][4]

fluorophenyl)-4-
morpholinyllmethyl]-1,
2-dihydro-3H-1,2,4-

triazol-3-one
(2R,3S)-2-((R)-1-(3,5-
Bis(trifluoromethyl)phe o Not explicitly reported;  Not explicitly reported;
Intermediate in
nyl)ethoxy)-3-(4- ] ) expected to be a weak expected to be
~Aprepitant synthesis ] -
fluorophenyl)morpholi base. lipophilic.
ne hydrochloride
(S)-3-(4- Not explicitly reported;
Fluorophenyl)-4- A chiral morpholinone  the morpholine o
. o . i Not explicitly reported.
benzylmorpholin-2- derivative nitrogen is expected
one to be weakly basic.

Table 2: Solubility of Selected Chiral Morpholinones

Solubility in Other

Compound Name Aqueous Solubility
Solvents
Practically insoluble in water Sparingly soluble in ethanol
Aprepitant (3-7 pg/mL in the pH range of and isopropy! acetate; slightly
2-10)[2][3]1[4] soluble in acetonitrile.[3]
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Table 3: Spectroscopic and Crystallographic Data of Selected Chiral Morpholinones

Compound Name

Spectroscopic Data (*H
NMR, **C NMR, IR)

X-ray Crystallography Data

Aprepitant

1H NMR and *3C NMR data are
available and consistent with
its structure. IR spectra show
characteristic peaks for the

functional groups present.[5]

The absolute configuration has
been confirmed by X-ray
crystallography. It exists in

different polymorphic forms.[6]

(2R,3S5)-2-((R)-1-(3,5-
Bis(trifluoromethyl)phenyl)etho
xy)-3-(4-
fluorophenyl)morpholine

hydrochloride

Spectroscopic data are used to
confirm the structure and
stereochemistry during

synthesis.

The crystal structure confirms
the relative and absolute
stereochemistry of the chiral

centers.

Other Chiral Morpholinone

Derivatives

Characterized by *H NMR, 13C
NMR, IR, and Mass
Spectrometry to confirm their
identity and purity.[7][8]

Single crystal X-ray diffraction
is the definitive method for
determining the absolute
configuration of these chiral

molecules.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of chiral

morpholinones are provided below. These protocols are based on standard pharmaceutical

industry practices.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the basic nitrogen atom in the morpholinone ring is a

critical parameter influencing ionization and, consequently, solubility and absorption.

Principle: A solution of the chiral morpholinone is titrated with a standardized acid or base. The

pH of the solution is monitored as a function of the volume of titrant added. The pKa is

determined from the resulting titration curve, typically as the pH at the half-equivalence point.
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Methodology:

o Sample Preparation: Accurately weigh and dissolve a sample of the chiral morpholinone in a
suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low).

« Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCI)
or a strong base (e.g., NaOH) using an automated titrator or a calibrated pH meter and
burette.

o Data Collection: Record the pH of the solution after each incremental addition of the titrant.

o Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
The equivalence point is identified as the point of steepest inflection. The pKa is the pH at
which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which
is a key determinant of its membrane permeability and distribution.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and
water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase
is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the
concentrations.

Methodology:

o Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol to
ensure thermodynamic equilibrium.

 Partitioning: Dissolve a known amount of the chiral morpholinone in one of the phases. Add
the second phase to create a biphasic system.

o Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate
partitioning, followed by a period of rest to allow for complete phase separation.
Centrifugation can be used to aid separation.
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e Quantification: Carefully sample each phase and determine the concentration of the chiral
morpholinone using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol]
/ [Concentration in agueous phase)).

Determination of Equilibrium Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g.,
water, buffer at a certain pH) at a constant temperature until the solution is saturated. The
concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

o Sample Preparation: Add an excess amount of the solid chiral morpholinone to a vial
containing the desired solvent.

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a
sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

o Phase Separation: Separate the undissolved solid from the saturated solution by
centrifugation and/or filtration.

» Quantification: Analyze the clear supernatant to determine the concentration of the dissolved
compound using a validated analytical method like HPLC.

o Result: The measured concentration represents the equilibrium solubility of the compound
under the specified conditions.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are
fundamental for the structural elucidation and confirmation of chiral morpholinones.
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e 'H and 3C NMR spectroscopy provides detailed information about the molecular structure,
including the connectivity of atoms and the chemical environment of protons and carbons.
For chiral molecules, the use of chiral shift reagents can help in distinguishing enantiomers.

IR spectroscopy is used to identify the presence of key functional groups, such as the
carbonyl group of the lactam and the C-O-C stretch of the ether linkage.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure
of a molecule, including the absolute configuration of its chiral centers.

o Methodology: A single, high-quality crystal of the chiral morpholinone is grown and then
irradiated with X-rays. The diffraction pattern produced is analyzed to determine the precise
arrangement of atoms in the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of
a novel chiral morpholinone candidate in a drug discovery setting.
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Workflow for Physicochemical Characterization.

This comprehensive guide provides the foundational knowledge and practical methodologies
for the physicochemical characterization of chiral morpholinones. A thorough understanding
and application of these principles are critical for advancing the development of new and
effective medicines based on this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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